molecular formula C3H4N4OS B11781076 4-Amino-1,2,5-oxadiazole-3-carbothioamide

4-Amino-1,2,5-oxadiazole-3-carbothioamide

Cat. No.: B11781076
M. Wt: 144.16 g/mol
InChI Key: ASIICXCQOYCOOU-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carbothioamide is a heterocyclic compound with a unique structure that includes an oxadiazole ring and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2,5-oxadiazole-3-carbothioamide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with thiophosgene or other sulfur-containing reagents. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in an inert atmosphere with a suitable solvent like dichloromethane at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2,5-oxadiazole-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

4-Amino-1,2,5-oxadiazole-3-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carbothioamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1,2,5-oxadiazole-3-carbohydrazide
  • 3-Amino-4-azido-1,2,5-oxadiazole
  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Uniqueness

4-Amino-1,2,5-oxadiazole-3-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C3H4N4OS

Molecular Weight

144.16 g/mol

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carbothioamide

InChI

InChI=1S/C3H4N4OS/c4-2-1(3(5)9)6-8-7-2/h(H2,4,7)(H2,5,9)

InChI Key

ASIICXCQOYCOOU-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)C(=S)N

Origin of Product

United States

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